molecular formula C13H21NO5 B2762534 2-[[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]oxy]acetic acid CAS No. 2567498-22-8

2-[[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]oxy]acetic acid

Cat. No.: B2762534
CAS No.: 2567498-22-8
M. Wt: 271.313
InChI Key: UDROLVZNZKLRCA-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 5-azaspiro[2.4]heptane core, a bicyclic structure combining a cyclopropane and pyrrolidine ring. Key functional groups include:

  • tert-Butoxycarbonyl (Boc) group: A protective group at the 5-position of the spirocyclic amine .
  • Acetic acid moiety: Linked via an ether bond at the 7-position of the spiro system .

The molecule is of interest in medicinal chemistry due to the spirocyclic scaffold's conformational rigidity, which enhances binding selectivity and metabolic stability . It serves as a building block for drug discovery, particularly in kinase inhibitors and antiviral agents .

Properties

IUPAC Name

2-[[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-9(18-7-10(15)16)13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDROLVZNZKLRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]oxy]acetic acid , also known as (6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid, has garnered attention in pharmaceutical research due to its potential biological activity. This article reviews its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.28356 g/mol
  • CAS Number : 2055841-30-8

Biological Activity

The biological activity of this compound is primarily linked to its role as a protein degrader and its potential applications in treating various diseases, particularly those involving Bruton’s tyrosine kinase (BTK) , which is implicated in several hematological malignancies and autoimmune disorders.

  • BTK Inhibition : The compound has been identified as a BTK inhibitor, which plays a crucial role in B-cell receptor signaling pathways. Inhibition of BTK can lead to reduced proliferation of malignant B-cells and modulation of the immune response.
  • Immunomodulation : Preliminary studies indicate that the compound may exhibit immunomodulatory effects, enhancing cytokine production in specific cellular contexts, although the exact mechanisms remain under investigation.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors that undergo various transformations including acylation and cyclization to form the spirocyclic structure.

Case Studies

  • In Vitro Studies : Research has demonstrated that the compound effectively inhibits BTK activity in vitro, leading to decreased survival rates of BTK-dependent cancer cell lines. For instance, studies conducted on mantle cell lymphoma cells showed significant apoptosis upon treatment with this compound.
  • Animal Models : In vivo studies using murine models of autoimmune diseases have shown that administration of the compound results in reduced disease severity and altered immune profiles, suggesting potential therapeutic benefits.
  • Comparative Studies : When compared with other BTK inhibitors, this compound exhibited a favorable pharmacokinetic profile, with improved bioavailability and reduced off-target effects.

Data Tables

Study TypeFindingsReference
In VitroSignificant apoptosis in BTK-dependent cells
In VivoReduced severity in autoimmune model
PharmacokineticsImproved bioavailability compared to other inhibitors

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antiproliferative activity against various cancer cell lines, including CCRF-CEM (human leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer). Derivatives of this compound have shown promising results in inhibiting cell growth, suggesting potential as a lead compound for anticancer drug development.

Organic Synthesis

Due to its unique structural features, 2-[[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]oxy]acetic acid serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of more complex organic molecules, including natural products and pharmaceuticals .

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanism of action. Preliminary studies indicate that the spirocyclic structure may influence its binding affinity to specific biological targets, potentially leading to the development of novel therapeutic agents.

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various derivatives of this compound, researchers synthesized a series of compounds and tested them against multiple cancer cell lines. The results indicated that certain modifications to the structure enhanced the antiproliferative activity significantly, paving the way for further drug development efforts focused on targeting cancer cells more effectively.

Case Study 2: Synthesis of Complex Molecules

Another study highlighted the use of this compound as a key intermediate in synthesizing complex heterocyclic compounds. The reactions involved demonstrated the versatility of the spirocyclic framework in producing various derivatives that could be explored for different biological activities, showcasing its potential in drug discovery programs .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key components:

Functional Group Reaction Type Reagents/Conditions Outcome
Carboxylic Acid EsterificationMethanol/H⁺, SOCl₂Methyl ester formation
Amide CouplingEDC/HOBt, aminesPeptide-like bond formation
Boc-Protected Amine Acidic DeprotectionTFA, HCl/dioxaneFree amine generation
Ether Linkage HydrolysisHBr/AcOH, HICleavage to diol intermediates

Spirocyclic Framework Reactivity

The 5-azaspiro[2.4]heptane core imposes steric constraints and electronic effects:

  • Ring-Opening Reactions : Under nucleophilic attack (e.g., Grignard reagents), the strained cyclopropane ring may undergo cleavage, yielding bicyclic amines .

  • Oxidation : Catalytic hydrogenation or ozonolysis could modify the cyclopropane moiety, though stability under standard conditions is inferred from its Boc protection .

Stereochemical Considerations

The compound’s stereochemistry at the spirocyclic center influences reaction pathways:

  • Epimerization Risk : Basic or high-temperature conditions may racemize the chiral center, necessitating mild synthetic protocols .

  • Diastereoselective Modifications : Chiral catalysts (e.g., L-proline) could direct asymmetric functionalization of the carboxylic acid .

Stability Under Synthetic Conditions

Condition Stability Degradation Pathway
Acidic (pH < 3) ModerateBoc deprotection, ether hydrolysis
Basic (pH > 10) LowCarboxylic acid deprotonation, cyclopropane ring strain relief
Thermal (>80°C) PoorDecarboxylation, Boc group decomposition

Comparative Reactivity with Analogues

The Boc group’s stability distinguishes this compound from analogues (e.g., 2-(5-azaspiro[2.4]heptan-5-yl)acetic acid, CAS# 1420271-34-6 ):

Compound Key Difference Reactivity Impact
Unprotected 5-azaspiro[2.4]heptane derivativesNo Boc groupHigher amine reactivity but lower stability
Methoxycarbonyl-protected analoguesSmaller protecting groupFaster deprotection, reduced steric shielding

Unexplored Reactivity and Research Gaps

While its functional groups suggest additional potential (e.g., photochemical cycl

Comparison with Similar Compounds

Structural Analogs of 5-Azaspiro[2.4]heptane Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Spiro System Substituents Molecular Weight Key Applications/Activity References
2-[[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]oxy]acetic acid [2.4] Boc (5-position), acetic acid (7-position) 255.32 g/mol Drug discovery scaffold
2-{5-azaspiro[2.4]heptan-7-yl}acetic acid [2.4] Unprotected amine (5-position), acetic acid (7-position) 169.18 g/mol Discontinued building block (limited stability)
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid [2.4] Boc (5-position), carboxylic acid (7-position) 241.28 g/mol Intermediate for peptide mimetics
2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptan-7-yl]acetic acid [3.3] Boc (2-position), acetic acid (7-position) 255.31 g/mol Structural isomer with distinct spiro topology; used in solubility optimization
(R)-3-(7-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile [2.4] Pyrrolopyrimidine (7-position), nitrile (3-position) 377.40 g/mol JAK1 inhibitor (IC50 = 8.5 nM; selectivity index = 48 over JAK2)

Key Findings

Impact of Spiro Ring Size :

  • The [2.4] system (cyclopropane-pyrrolidine fusion) imposes greater steric constraint than [3.3] systems, influencing receptor binding . For example, the JAK1 inhibitor (IC50 = 8.5 nM) leverages the [2.4] system for precise kinase domain interaction .
  • The [3.3] analog (Table 1) exhibits similar molecular weight but altered solubility due to ring flexibility .

Role of Functional Groups :

  • Boc Protection : Enhances solubility and prevents undesired reactions during synthesis. Removal under acidic conditions generates reactive amines for further derivatization .
  • Acetic Acid vs. Carboxylic Acid : The ether-linked acetic acid (target compound) offers improved metabolic stability over direct carboxylic acid analogs, which may undergo rapid glucuronidation .

Pharmacological Relevance :

  • The spiro[2.4]heptane core is critical in Ledipasvir (antiviral agent), where rigidity improves target affinity and reduces off-target effects .
  • Replacement of the acetic acid with a pyrrolopyrimidine group (as in Table 1) shifts activity toward kinase inhibition .

Synthesis and Availability :

  • The target compound is synthesized via ketone-based strategies (e.g., cyclopropanation of ethyl 2-cyclopropylideneacetate) .
  • Discontinued analogs (e.g., 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid) highlight challenges in large-scale production or stability .

ADME and Pharmacokinetic Data

  • JAK1 Inhibitor (R)-6c : Exhibits favorable in vitro ADME profiles with low hERG inhibition (cardiotoxicity risk) and oral bioavailability in rodent models .
  • Ledipasvir : Demonstrates high metabolic stability and prolonged half-life in humans, attributed to the spirocyclic scaffold .
  • Data Gaps: Limited pharmacokinetic data for the target compound; most studies focus on synthetic intermediates .

Preparation Methods

Meinwald Oxirane Rearrangement

The PMC article details the Meinwald rearrangement of 8-oxadispiro[2.0.3.1]octane derivatives to form spiro[2.4]heptane intermediates. For example, epoxidation of alkene 27 followed by acid-catalyzed rearrangement yields spiro[3.3]heptane derivatives. Although this method primarily targets spiro[3.3]heptanes, analogous protocols can be adapted for spiro[2.4]heptanes by modifying starting materials.

Dichloroketene [2+2] Cycloaddition

Dichloroketene cycloaddition with cyclopropane-containing alkenes offers an alternative route. The resulting bicyclic chloroketone undergoes reductive dechlorination and oxidation to form the spiro[2.4]heptane carboxylic acid backbone.

Introduction of the Boc Protecting Group

The Boc group is introduced via nucleophilic substitution or carbamate formation. A representative procedure from Ambeed involves reacting tert-butyl (R)-(pyrrolidin-2-ylmethyl)carbamate with a bromomethylbenzofuranone derivative in dichloromethane under inert atmosphere:

Reaction Conditions :

  • Substrate : 7-(Bromomethyl)-6-methoxybenzofuran-3(2H)-one (2.00 mmol)
  • Reagents : Potassium carbonate (2.00 mmol), tert-butyl (R)-(pyrrolidin-2-ylmethyl)carbamate (2.00 mmol)
  • Solvent : Dichloromethane (8 mL)
  • Temperature : 20°C, 16 hours
  • Yield : 28% after silica gel chromatography.
Parameter Value
Catalyst Potassium carbonate
Solvent Dichloromethane
Temperature 20°C
Reaction Time 16 hours
Purification Method Silica gel chromatography
Yield 28%

Coupling of the Acetic Acid Moiety

The acetic acid side chain is installed via alkylation or Mitsunobu reaction. In one approach, the hydroxyl group on the spirocycle reacts with bromoacetic acid derivatives. For instance, treatment of 7-hydroxyspiro[2.4]heptane with ethyl bromoacetate in the presence of a base, followed by saponification, yields the target compound.

Optimization Insights :

  • Base Selection : NaOH in DMSO facilitates efficient nucleophilic substitution.
  • Steric Hindrance Mitigation : Microwave irradiation or elevated temperatures improve reaction rates.

Stereochemical Considerations

The PMC article emphasizes the use of chiral auxiliaries like Ellman’s sulfinamide to control stereochemistry during Strecker reactions. For example, amino nitrile intermediates derived from spirocyclic ketones exhibit diastereoselectivity up to 4:1, enabling isolation of pure enantiomers via chromatography. X-ray crystallography confirms absolute configurations, critical for bioactive compound synthesis.

Yield Optimization Strategies

Solvent and Catalyst Screening

  • Polar Aprotic Solvents : DMSO enhances reaction rates for one-pot syntheses.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide improves interfacial reactions involving hydrophobic intermediates.

Purification Techniques

  • Chromatography : Sequential silica gel and reverse-phase HPLC achieve >95% purity.
  • Crystallization : Ethyl acetate/hexane mixtures yield crystalline intermediates.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereochemical Control
Meinwald Rearrangement Epoxidation, acid rearrangement 35–50% Moderate
Dichloroketene Cycloaddition [2+2] cycloaddition, dechlorination 20–40% Low
Boc-Mediated Alkylation Nucleophilic substitution 28–45% High

Q & A

Q. What are the key synthetic challenges in preparing 2-[[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]oxy]acetic acid, and how can they be methodologically addressed?

Q. What spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight (241.28 g/mol), while 2D NMR (COSY, HSQC, HMBC) resolves the spiro junction and substituent positions. IR spectroscopy verifies the Boc carbonyl (∼1680 cm⁻¹) and carboxylic acid (∼1700 cm⁻¹) groups. For stereochemical assignment, X-ray crystallography or NOESY experiments are critical .

Q. What are the recommended storage conditions to ensure the compound’s stability, and how should degradation be monitored?

Store under inert atmosphere at -20°C, with desiccant. Stability is assessed via periodic HPLC-UV analysis (λ = 254 nm) to detect hydrolysis of the Boc group or decarboxylation. Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius kinetics .

Advanced Research Questions

Q. How does the spirocyclic architecture influence the compound’s conformational stability and reactivity in medicinal chemistry applications?

The spiro system restricts rotational freedom, enhancing binding selectivity. Molecular dynamics simulations (MDS) can quantify energy barriers to ring puckering, while X-ray crystallography provides static conformations. Comparative studies with non-spiro analogs (e.g., linear or non-rigid scaffolds) show improved metabolic stability in vitro due to reduced enzymatic recognition .

Example Workflow :

  • Step 1 : Synthesize spiro and non-spiro analogs.
  • Step 2 : Perform MDS to compare conformational flexibility.
  • Step 3 : Test metabolic stability in liver microsomes.

Q. How can researchers resolve contradictions between computational predictions and experimental yields in the synthesis of this compound?

Apply ICReDD’s integrated approach: Optimize reaction paths via quantum chemical calculations (e.g., DFT for transition-state energies), then validate with high-throughput experimentation (HTE). Discrepancies in predicted vs. actual yields may require adjusting solvent parameters (e.g., dielectric constant) or catalyst loadings in silico before re-testing .

Q. What strategies are effective in elucidating the compound’s metabolic pathways using in vitro models?

Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I transformations (e.g., oxidation at the spiro carbon) are identified using accurate mass shifts. CYP enzyme inhibition assays pinpoint isoforms involved (e.g., CYP3A4), guiding structural modifications to block undesirable metabolism .

Metabolic Pathway Analysis :

Metabolic StepAnalytical MethodOutcome Example
Oxidation at spiro carbonLC-MS/MS (Δm/z +16)Hydroxylated derivative
Boc group hydrolysisHPLC-UV (retention time shift)Free amine intermediate

Methodological Notes

  • Data Contradiction Analysis : When NMR signals conflict with computational predictions (e.g., unexpected diastereomer ratios), use variable-temperature NMR to probe dynamic effects or revise DFT calculations with solvent-correction models .
  • Reaction Optimization : For low-yielding steps (e.g., spirocyclization), employ design of experiments (DoE) to screen variables like temperature, base strength, and solvent polarity .

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